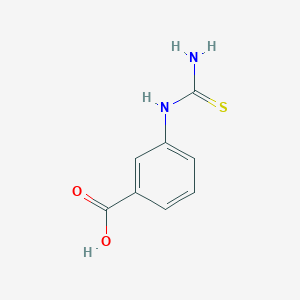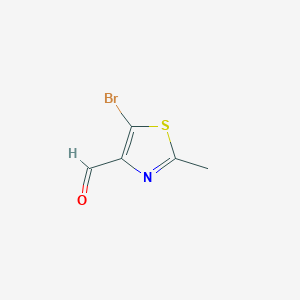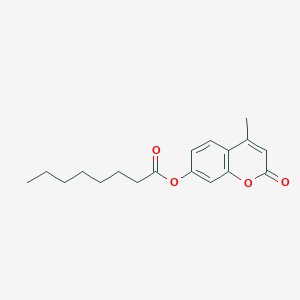
4-Methylumbelliferyl-Caprylat
Übersicht
Beschreibung
4-Methylumbelliferyl-octanoat ist eine chemische Verbindung mit der Summenformel C18H22O4 und einem Molekulargewicht von 302,36 g/mol . Es ist ein Derivat von 4-Methylumbelliferon, konjugiert mit einer Octanoatgruppe. Diese Verbindung ist bekannt für ihre Verwendung als fluorogenes Substrat in biochemischen Assays, insbesondere für den Nachweis der Lipaseaktivität .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
4-Methylumbelliferyl-octanoat kann durch Veresterungsreaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 4-Methylumbelliferon mit Octansäure in Gegenwart eines Katalysators wie Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) . Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan unter Rückflussbedingungen statt.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 4-Methylumbelliferyl-octanoat nicht umfassend dokumentiert sind, würde der allgemeine Ansatz große Veresterungsprozesse umfassen, bei denen automatisierte Reaktoren und optimierte Reaktionsbedingungen eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl-octanoat wird in der wissenschaftlichen Forschung aufgrund seiner Eigenschaften als fluorogenes Substrat häufig eingesetzt. Einige seiner Anwendungen umfassen:
Wirkmechanismus
Der primäre Wirkmechanismus von 4-Methylumbelliferyl-octanoat beinhaltet seine Hydrolyse durch Lipase-Enzyme. Das Enzym katalysiert die Spaltung der Esterbindung, was zur Freisetzung von 4-Methylumbelliferon führt, das stark fluoreszierend ist. Diese Fluoreszenz kann gemessen werden, um die Enzymaktivität zu quantifizieren . Die molekularen Zielstrukturen umfassen die aktiven Zentren von Lipase-Enzymen, an denen das Substrat bindet und katalysiert wird .
Wirkmechanismus
Target of Action
The primary target of 4-Methylumbelliferyl caprylate (4-MUC) is C8 esterase . Esterases are enzymes that catalyze the hydrolysis of ester bonds, and C8 esterase specifically acts on esters with an eight-carbon chain . This enzyme plays a crucial role in various biological processes, including the metabolism of lipids and the detoxification of xenobiotics .
Mode of Action
4-MUC acts as a fluorogenic substrate for C8 esterase . Upon cleavage by C8 esterase, 4-MUC releases a fluorescent moiety, 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .
Biochemical Pathways
The cleavage of 4-MUC by C8 esterase and the subsequent release of 4-MU can be utilized in various biochemical pathways. For instance, it is employed in the identification of Salmonella spp. based on the detection of caprylate esterase . .
Pharmacokinetics
It is known that the compound’s bioavailability and distribution can be influenced by various factors, including its formulation and the route of administration . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-MUC.
Result of Action
The cleavage of 4-MUC by C8 esterase results in the release of 4-MU, which exhibits fluorescence . This fluorescence can be detected and measured, providing a useful tool for various laboratory experiments, including the identification of specific bacterial species and the study of esterase activity .
Action Environment
The action of 4-MUC is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . Therefore, the efficacy and stability of 4-MUC can be affected by the pH of the environment in which it is used .
Biochemische Analyse
Biochemical Properties
4-Methylumbelliferyl caprylate has been utilized to study the enzymatic activity of lipases, proteases, and other enzymes . It has also been used to monitor the activity of cell signaling pathways, such as the MAPK and JAK-STAT pathways . It is cleaved by C8 esterase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) .
Cellular Effects
4-Methylumbelliferyl caprylate has been reported to decrease inflammation, reduce fibrosis, lower body weight, serum cholesterol, and insulin resistance in animal models . It has also been used to monitor the activity of cell signaling pathways, such as the MAPK and JAK-STAT pathways .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl caprylate involves its cleavage by C8 esterase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . This fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .
Temporal Effects in Laboratory Settings
It has been used in a variety of laboratory experiments, including enzymology, cell biology, and biochemistry .
Dosage Effects in Animal Models
In animal models, 4-Methylumbelliferyl caprylate has been shown to decrease inflammation, reduce fibrosis, lower body weight, serum cholesterol, and insulin resistance
Metabolic Pathways
It is known that it is a substrate for esterase with C8 activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylumbelliferyl octanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-methylumbelliferone with octanoic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 4-Methylumbelliferyl octanoate are not widely documented, the general approach would involve large-scale esterification processes, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Reaktionstypen
4-Methylumbelliferyl-octanoat unterliegt hauptsächlich Hydrolysereaktionen, insbesondere in Gegenwart von Lipase-Enzymen. Diese Hydrolyse führt zur Spaltung der Esterbindung, wobei 4-Methylumbelliferon und Octansäure freigesetzt werden .
Häufige Reagenzien und Bedingungen
Hydrolyse: Katalysiert durch Lipase-Enzyme, typischerweise unter milden wässrigen Bedingungen.
Veresterung: Beinhaltet Reagenzien wie DCC und DMAP in organischen Lösungsmitteln unter Rückfluss.
Hauptprodukte
Vergleich Mit ähnlichen Verbindungen
4-Methylumbelliferyl-octanoat kann mit anderen fluorogenen Substraten wie diesen verglichen werden:
4-Methylumbelliferyl-acetat: Ähnliche Struktur, aber mit einer Acetatgruppe anstelle einer Octanoatgruppe.
4-Methylumbelliferyl-butyrat: Enthält eine Butyratgruppe und wird für ähnliche enzymatische Tests verwendet.
4-Methylumbelliferyl-palmitat: Hat eine längere Palmitatkette und wird zum Nachweis der Lipaseaktivität in verschiedenen Kontexten verwendet.
Die Einzigartigkeit von 4-Methylumbelliferyl-octanoat liegt in seiner spezifischen Kettenlänge, die es für den Nachweis der Lipaseaktivität mit bestimmten Substratpräferenzen geeignet macht .
Eigenschaften
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-3-4-5-6-7-8-17(19)21-14-9-10-15-13(2)11-18(20)22-16(15)12-14/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEWYQWWSCVHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174718 | |
| Record name | 4-Methylumbelliferyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20671-66-3 | |
| Record name | 4-Methylumbelliferyl caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020671663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylumbelliferyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20671-66-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methylumbelliferyl caprylate help detect Salmonella?
A: 4-Methylumbelliferyl caprylate (MUCAP) is a fluorogenic substrate that can be hydrolyzed by the enzyme esterase, which is present in many bacteria, including Salmonella species. [, ] When MUCAP is cleaved by esterase, it releases 4-methylumbelliferone (4-MU), a fluorescent compound. This fluorescence can be easily detected and serves as a visual indicator of Salmonella presence. [, ]
Q2: What is the sensitivity and specificity of using MUCAP for Salmonella detection?
A: Studies have shown that MUCAP exhibits high sensitivity and specificity for Salmonella detection. Research using MUCAP identified all tested Salmonella strains, including those isolated from food samples and standard strains. [, ] While some non-Salmonella bacteria also showed a positive MUCAP reaction, these could be easily differentiated through additional tests like the oxidase test. [] One study reported a sensitivity and specificity of 97% when using MUCAP for Salmonella identification. []
Q3: Are there any limitations to using MUCAP for detecting Salmonella?
A: While MUCAP demonstrates high effectiveness in detecting most Salmonella serotypes, it might not effectively identify Salmonella typhi and Salmonella paratyphi A on Rambach agar. [] These serotypes might produce weaker or delayed acid production, impacting their visibility on this specific agar. To overcome this, a simple and rapid MUCAP fluorescence test can be employed in conjunction with Rambach agar to ensure detection of all Salmonella species within 24 hours of incubation. []
Q4: What are the advantages of using MUCAP for Salmonella detection compared to other methods?
A4: MUCAP offers several advantages for Salmonella detection:
- Speed: The MUCAP assay is rapid, providing results within minutes, compared to traditional culture-based methods that can take several days. []
- Sensitivity: MUCAP exhibits high sensitivity in detecting Salmonella, even at low concentrations. []
Q5: Can MUCAP be used in conjunction with other technologies to improve Salmonella detection?
A: Yes, researchers have explored combining MUCAP with nanotechnology for enhanced Salmonella detection. One study developed a method using iron core gold nanoparticles (ICGNPs) conjugated with Salmonella antibodies and MUCAP. [] This approach demonstrated a limit of detection of 32 Salmonella per mL, showcasing the potential of combining MUCAP with nanomaterials for highly sensitive and specific detection methods. []
Q6: Beyond Salmonella, are there other applications for MUCAP?
A: Research indicates that MUCAP's utility extends beyond solely detecting Salmonella. It is also employed in studying the kinetics of esterase activity, including neutral, acid, and base-catalyzed hydrolysis. [] This knowledge is valuable in understanding the enzyme's behavior and can be applied in various fields like biochemistry and enzymology.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


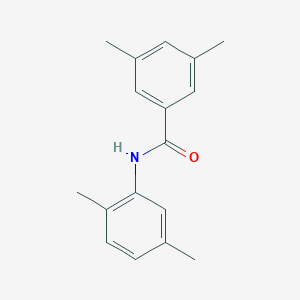
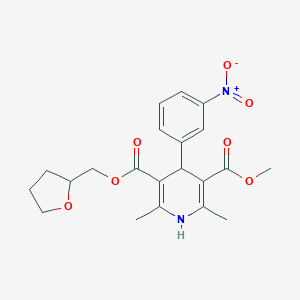
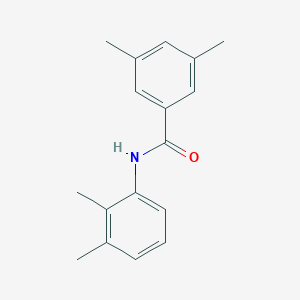
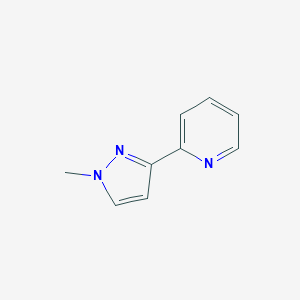
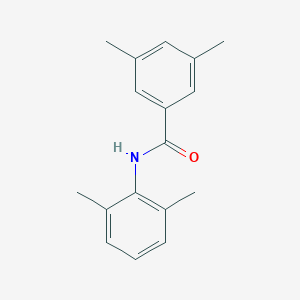
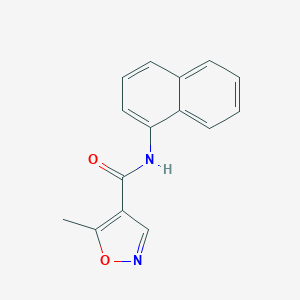
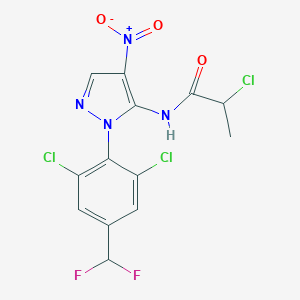
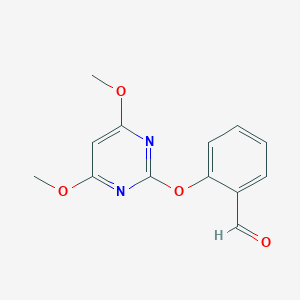
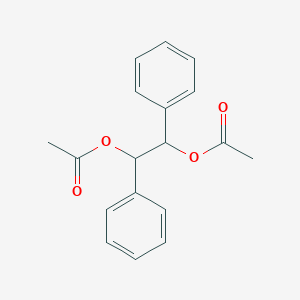
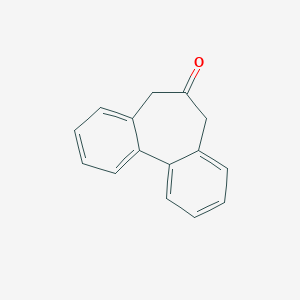
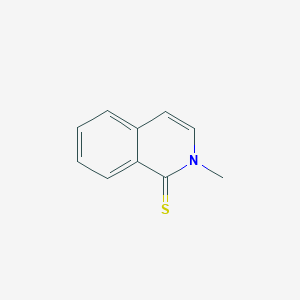
![2,2-dimethyl-3H-benzo[h]chromen-4-one](/img/structure/B184381.png)
